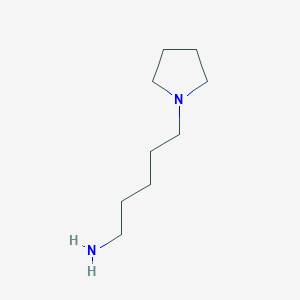

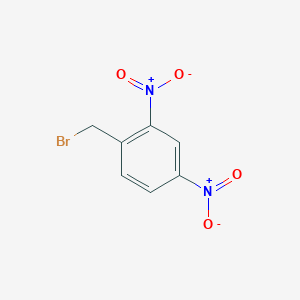

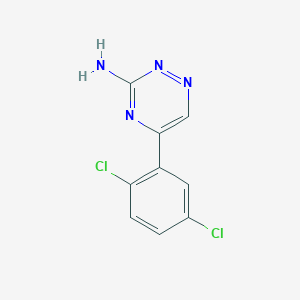

![molecular formula C8H9N B1365601 Bicyclo[4.2.0]octa-1,3,5-trien-3-amine CAS No. 55716-66-0](/img/structure/B1365601.png)

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Overview

Description

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, also known as Bicyclo[4.2.0]octane-1,3,5-triamine, is a bicyclic amine that has been extensively studied for its potential applications in the scientific research field. It is a versatile compound with a wide range of applications, including synthesis, scientific research, and drug development.2.0]octa-1,3,5-trien-3-amine, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

Silicon Organic Compounds Synthesis

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine is utilized in the synthesis of silicon organic compounds, which serve as intermediates in various syntheses and as target substances in industrial chemistry . These compounds, such as polysiloxanes and polysilanes, are known for enhancing adhesion, improving mechanical and dielectric properties of composites, and aiding in the dispersion of pigments and industrial minerals .

Photo-Thermo Curable Materials Development

This compound is integral in the development of silane- and siloxane-based photo or thermo curable materials for applications in microelectronics, photonics, composites, coatings, and adhesives . The crosslinking provided by the polymers containing this compound allows for the creation of novel materials with reactive functional groups .

High-Performance Polymer Fabrication

The unique structure of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine enables it to transform into reactive o-quinodimethane upon heating, which can undergo Diels-Alder reactions to produce polycyclic compounds with high stability . This property is exploited in the fabrication of high-performance polymers for microelectronic, optic, and electrical applications .

Organic Synthesis

In organic synthesis, this compound’s ability to undergo polymerization without the need for a catalyst or the release of small molecules makes it a clean and efficient monomer for creating various polymeric materials .

Medicinal Chemistry

Amines, including Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, are essential components in the development of novel therapeutics. They serve as building blocks for drugs and bioactive molecules, including receptor ligands, enzyme inhibitors, and anticancer agents .

Materials Science

The compound’s electronic, optical, and mechanical properties make it suitable for the design and fabrication of polymers, catalysts, sensors, and functional materials used in organic electronics, photovoltaics, and biomaterials .

Sustainable Technologies

Recent advances in amine chemistry, including this compound, have led to innovative applications in sustainable technologies such as catalytic transformations, renewable energy, and environmental remediation. They are recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .

Multilayer Interconnect Structures

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine is used in the fabrication of high-density multilayer interconnect structures, which are crucial in advanced electronic devices. It helps in creating structures using gold metallization and polymer interlayer dielectric .

properties

IUPAC Name |

bicyclo[4.2.0]octa-1(6),2,4-trien-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c9-8-4-3-6-1-2-7(6)5-8/h3-5H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXHBTQCQCFUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455656 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5-trien-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine | |

CAS RN |

55716-66-0 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5-trien-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

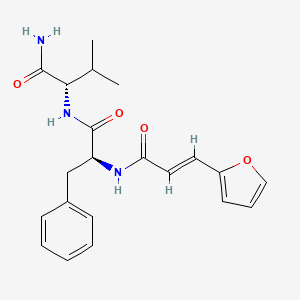

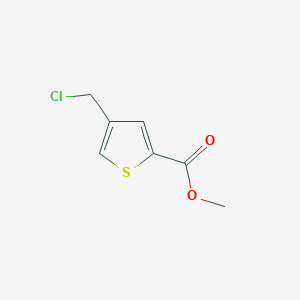

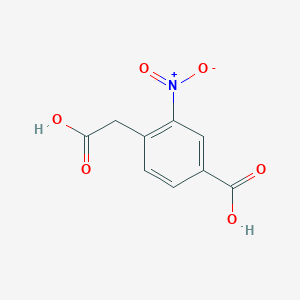

![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1365544.png)